molecular formula C8H16N2O3 B1521352 tert-butyl N-(2-formamidoethyl)carbamate CAS No. 215254-90-3

tert-butyl N-(2-formamidoethyl)carbamate

Cat. No.: B1521352
CAS No.: 215254-90-3
M. Wt: 188.22 g/mol
InChI Key: CMTRPQLUJIILIR-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-formamidoethyl)carbamate” is a carbamate derivative . It is available in powder form . The IUPAC name for this compound is “tert-butyl 2-(formylamino)ethylcarbamate” and its molecular formula is C8H16N2O3 .


Molecular Structure Analysis

The molecular weight of “this compound” is 188.23 . The InChI code for this compound is "1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)" . The compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 188.23 . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Reeves et al. (2014) described the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides and demonstrating tert-butyl deprotection or N-deoxygenation derivatization processes (Reeves et al., 2014).
    • Pak and Hesse (1998) detailed the synthesis of penta-N-protected polyamide derivatives, highlighting the role of tert-butyl in selective deprotection and acylation (Pak & Hesse, 1998).
  • Catalysis and Reactions :

    • Azizi et al. (2015) developed a process using tert-butyl hydroperoxide and Fe3O4@EDTA–Cu(II) nanoparticles for oxidative coupling of formamides, demonstrating the synthesis of enol carbamates (Azizi et al., 2015).
    • Saberi and Poorsadeghi (2017) achieved the synthesis of enol carbamates through nickel-catalyzed oxidative coupling of formamides with 1,3-dicarbonyl compounds, using tert-butyl hydroperoxide at mild temperatures (Saberi & Poorsadeghi, 2017).
  • Materials Science and Sensory Applications :

    • Sun et al. (2015) synthesized benzothizole modified carbazole derivatives with tert-butyl moieties and discovered their utility in forming organogels and as fluorescent materials for detecting acid vapors (Sun et al., 2015).
  • Organic Synthesis Building Blocks :

    • Guinchard et al. (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005).
  • Advanced Material Applications :

    • Al-Muntasheri et al. (2007) investigated a polyacrylamide/tert-butyl acrylate-based gel for water shut-off treatments in high-temperature conditions, focusing on the rheological properties and kinetics of gelation reactions (Al-Muntasheri et al., 2007).
  • Novel Chemical Reactions and Syntheses :

    • He et al. (2011) developed a method for direct amidation of azoles with formamides, utilizing tert-butyl perbenzoate under metal-free conditions (He et al., 2011).
  • Environmental Applications :

    • Takeda et al. (2012) worked on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates using tert-butyl hypoiodite, highlighting an environmental application (Takeda et al., 2012).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water .

Properties

IUPAC Name

tert-butyl N-(2-formamidoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRPQLUJIILIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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